

Spectroscopic Profile of 2-Chloro-5-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyridine

Cat. No.: B1352245

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Chloro-5-iodopyridine**. Due to the limited public availability of raw spectral data, this document presents a summary of expected spectroscopic characteristics based on available information and general principles of spectroscopic analysis for similar compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **2-Chloro-5-iodopyridine**. It is important to note that while the availability of NMR, IR, and Mass spectra is confirmed by databases such as SpectraBase, the specific peak data is not publicly accessible. [1] The data presented below is a combination of information from publicly available sources and predicted values based on the chemical structure.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available	-	-	H-3
Data not publicly available	-	-	H-4
Data not publicly available	-	-	H-6

Note: Specific chemical shifts and coupling constants for **2-Chloro-5-iodopyridine** are not readily available in the public domain. The predicted values would show three distinct signals in the aromatic region, with multiplicities determined by the coupling between adjacent protons.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not publicly available	C-2
Data not publicly available	C-3
Data not publicly available	C-4
Data not publicly available	C-5
Data not publicly available	C-6

Note: Precise ^{13}C NMR chemical shifts for **2-Chloro-5-iodopyridine** are not publicly available. Five distinct signals are expected in the aromatic region of the spectrum.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)	Intensity	Assignment
Data not publicly available	-	C-H stretching (aromatic)
Data not publicly available	-	C=C and C=N stretching (aromatic ring)
Data not publicly available	-	C-Cl stretching
Data not publicly available	-	C-I stretching
Data not publicly available	-	C-H bending (out-of-plane)

Note: Specific IR absorption peaks are not detailed in publicly accessible sources. The table lists the expected characteristic absorption regions for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
239/241	Data not publicly available	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
Data not publicly available	-	[M-Cl] ⁺
Data not publicly available	-	[M-I] ⁺
Data not publicly available	-	[C ₅ H ₃ N] ⁺

Note: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **2-Chloro-5-iodopyridine** (239.44 g/mol), with an M+2 peak due to the ³⁷Cl isotope.^{[2][3]} Fragmentation would likely involve the loss of the halogen atoms.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of atoms in **2-Chloro-5-iodopyridine**.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Chloro-5-iodopyridine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
 - Use a standard pulse sequence with a wider spectral width to cover the entire range of carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the resulting spectra and perform baseline correction.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
- Identify the chemical shifts of the peaks in the ^{13}C NMR spectrum.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **2-Chloro-5-iodopyridine**.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR method):
 - Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **2-Chloro-5-iodopyridine** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
- Identify the wavenumbers of the major absorption bands and correlate them to specific functional groups and bond vibrations.

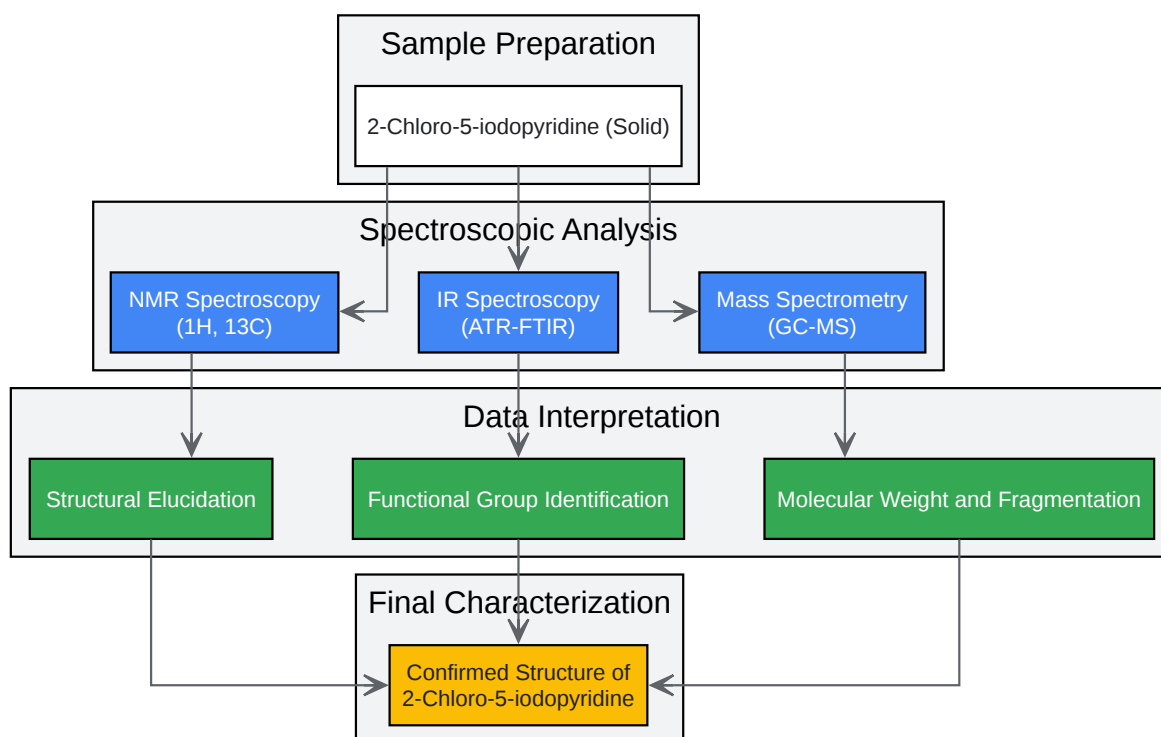
3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **2-Chloro-5-iodopyridine**.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Sample Preparation:
 - Prepare a dilute solution of **2-Chloro-5-iodopyridine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Analysis:
 - Gas Chromatography (GC) Conditions:
 - Injector Temperature: Typically set to 250 °C.
 - Column: A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: A wide mass range to detect the molecular ion and fragment ions (e.g., m/z 40-400).
- Data Processing:
 - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **2-Chloro-5-iodopyridine**.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **2-Chloro-5-iodopyridine**.



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Caption: Workflow for the spectroscopic characterization of **2-Chloro-5-iodopyridine**.

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